molecular formula C13H20N2O2S B5626735 1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperazine

1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperazine

Cat. No.: B5626735
M. Wt: 268.38 g/mol
InChI Key: TUHSLGOSGHHLHE-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperazine is a compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperazine typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to a variety of substituted piperazines .

Scientific Research Applications

1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The piperazine ring can interact with receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylphenyl)sulfonyl-4-methylpiperazine
  • 1-(3-chlorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine

Uniqueness

1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperazine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-4-5-12(2)13(10-11)18(16,17)15-8-6-14(3)7-9-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHSLGOSGHHLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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